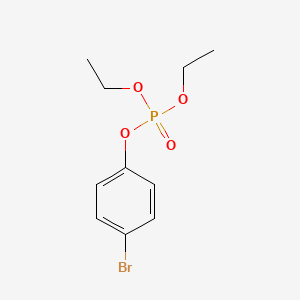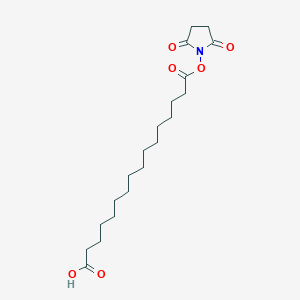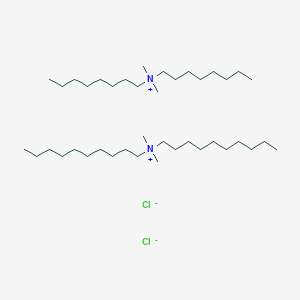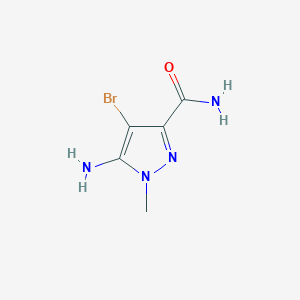
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole is an organic compound with a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, and a methyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl alcohol and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate (K2CO3) is used to deprotonate the imidazole ring, facilitating the nucleophilic substitution reaction.
Procedure: The 2-bromo-5-fluorobenzyl alcohol is added to the reaction mixture containing 5-methylimidazole and the base. The mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
作用機序
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl acetic acid
- 2-Bromo-5-fluorophenyl)methanol
Uniqueness
Compared to these similar compounds, 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the methyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H8BrFN2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC名 |
2-(2-bromo-5-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)8-4-7(12)2-3-9(8)11/h2-5H,1H3,(H,13,14) |
InChIキー |
XZSOTXXJCIIBMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=C(C=CC(=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)





![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)



